molecular formula C16H22N2O2S B14720151 N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide CAS No. 13032-15-0

N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide

Cat. No.: B14720151
CAS No.: 13032-15-0
M. Wt: 306.4 g/mol
InChI Key: JFPHEIPKRGLKAT-UHFFFAOYSA-N
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Description

N-[(3,3-dimethyl-2-bicyclo[221]heptanylidene)amino]-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,3-dimethyl-2-bicyclo[2.2.1]heptanone with an appropriate amine to form the corresponding imine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)nitramide
  • Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide

Uniqueness

N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide is unique due to its specific bicyclic structure and the presence of both sulfonamide and imine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

13032-15-0

Molecular Formula

C16H22N2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H22N2O2S/c1-11-4-8-14(9-5-11)21(19,20)18-17-15-12-6-7-13(10-12)16(15,2)3/h4-5,8-9,12-13,18H,6-7,10H2,1-3H3

InChI Key

JFPHEIPKRGLKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3CCC(C3)C2(C)C

Origin of Product

United States

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